N-allyl-5-bromo-2-methoxybenzamide
Description
N-allyl-5-bromo-2-methoxybenzamide is a benzamide derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position of the benzene ring, and an allyl group attached to the amide nitrogen.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H12BrNO2/c1-3-6-13-11(14)9-7-8(12)4-5-10(9)15-2/h3-5,7H,1,6H2,2H3,(H,13,14) |
InChI Key |
YITRBQSVHKMHKF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCC=C |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-allyl-5-bromo-2-methoxybenzamide and related benzamide derivatives:
Structural and Functional Insights
- N-Allyl vs. N-Benzyl Groups : The allyl group in this compound introduces conformational flexibility, which may improve binding to dynamic enzyme pockets but could increase susceptibility to oxidative metabolism compared to the rigid benzyl group in 15g .
- Benzoxazole/Thiazole Hybrids: Compounds like and incorporate heterocyclic moieties (benzoxazole or thiazole), which enhance binding affinity through π-π interactions and hydrogen bonding.
- Halogen Effects : Bromine and chlorine atoms in these compounds (e.g., ) contribute to electron-withdrawing effects, stabilizing the amide bond and enhancing electrophilic reactivity. Fluorine in offers a balance between metabolic stability and polarity.
Pharmacological Potential
While direct data for this compound are lacking, analogs like and demonstrate activity against kinases and cancer cell lines, suggesting that the allyl-substituted compound could share similar mechanisms. The thiazole derivative highlights the importance of heterocycles in antimicrobial applications, which may extend to other benzamide scaffolds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
